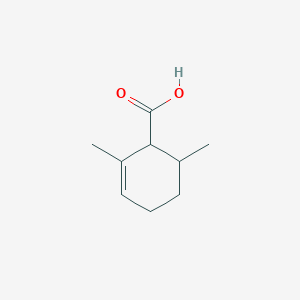

2,6-Dimethylcyclohex-2-ene-1-carboxylic acid

Description

2,6-Dimethylcyclohex-2-ene-1-carboxylic acid is a cyclic carboxylic acid characterized by a cyclohexene ring substituted with two methyl groups at positions 2 and 6 and a carboxylic acid group at position 1. Its structural features make it a subject of interest for comparative studies with related cyclohexene derivatives.

Properties

CAS No. |

773870-16-9 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2,6-dimethylcyclohex-2-ene-1-carboxylic acid |

InChI |

InChI=1S/C9H14O2/c1-6-4-3-5-7(2)8(6)9(10)11/h4,7-8H,3,5H2,1-2H3,(H,10,11) |

InChI Key |

DAHRXCLUGDNKDS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC=C(C1C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Electrophilic Addition to Cyclohexene Derivatives

One classical synthetic approach involves electrophilic addition reactions on cyclohexene derivatives, where the introduction of methyl groups and carboxyl functionalities is carefully controlled. The reaction conditions such as temperature, solvent, and catalyst choice—particularly iridium catalysts—play a crucial role in achieving high regio- and enantioselectivity.

- Catalysts: Iridium complexes such as [Ir(COD)Cl]2 combined with phosphoramidite ligands have been reported to facilitate regio- and enantioselective transformations under mild conditions.

- Solvents: Dichloromethane (DCM) and toluene are commonly used solvents.

- Temperature: Reactions are typically conducted between -20 °C to room temperature to optimize selectivity.

The mechanism involves keto-enol tautomerism and allylic enolization, which is influenced by the steric hindrance of methyl substituents.

Enzymatic Desymmetrization

Enzymatic methods have been employed for related cyclohexene carboxylic acid derivatives, particularly using Candida antarctica lipase (Novozym 435) to achieve high enantioselectivity in the desymmetrization of dimethyl cyclohexene dicarboxylates. Although this method is reported for closely related compounds, it demonstrates potential for preparing derivatives like this compound with excellent enantiomeric excess (>99.9%) and high yields (98.1–99.8%).

- Advantages: Mild reaction conditions, high stereoselectivity, scalability.

- Limitations: Specific to ester intermediates; further hydrolysis may be required to obtain the free acid.

Multi-Step Synthetic Routes from 2,6-Dimethylcyclohexanone

Starting from commercially available 2,6-dimethylcyclohexanone, multi-step synthetic sequences have been developed to access this compound or related enone intermediates. These sequences often involve:

- Formation of vinyl iodides via Barton vinyl iodination using hydrazine and iodine in the presence of bases like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN).

- Subsequent rearrangements (e.g., Rupe rearrangement) to form α,β-unsaturated carboxylic acids or enones.

- Minimal purification steps to improve overall yield and comply with green chemistry principles.

This approach offers a cost-effective and scalable route starting from inexpensive precursors.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- The iridium-catalyzed method leverages the steric effects of the 2,6-dimethyl groups to achieve selective allylic enolization, enabling the formation of chiral centers with high enantioselectivity.

- Enzymatic desymmetrization provides a biocatalytic route that is environmentally friendly and highly selective, suitable for large-scale synthesis of related monoesters that can be hydrolyzed to the acid form.

- The multi-step synthetic approach from 2,6-dimethylcyclohexanone is advantageous for industrial applications due to the use of inexpensive starting materials and fewer purification steps, aligning with sustainable chemistry principles.

- Steric hindrance from methyl groups affects reaction kinetics, often slowing down certain steps but enhancing selectivity toward desired products.

- The compound's moderate hydrophobicity (log KOW) suggests considerations for environmental persistence during process design.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylcyclohex-2-ene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted cyclohexene derivatives, alcohols, ketones, and aldehydes .

Scientific Research Applications

2,6-Dimethylcyclohex-2-ene-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethylcyclohex-2-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. Additionally, the methyl groups can affect the compound’s hydrophobicity and its ability to penetrate biological membranes .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with 2,6-dimethylcyclohex-2-ene-1-carboxylic acid, differing in substituent positions, functional groups, or stereochemistry:

| Compound Name | CAS Number | Key Structural Features |

|---|---|---|

| This compound | Not explicitly listed | Carboxylic acid at C1; methyl at C2 and C6; cyclohex-2-ene |

| 2,6,6-Trimethylcyclohex-1-ene-1-carboxylic acid | 14505-74-9 | Carboxylic acid at C1; methyl at C2, C6, and C6; cyclohex-1-ene |

| 1-Chloro-2,6-dimethylcyclohexane | 17081-70-8 | Chlorine at C1; methyl at C2 and C6; saturated cyclohexane |

| 2-Cyano-5,9-dimethyl derivatives | 1856-67-3 | Cyano group at C2; methyl at C5 and C9; unsaturated ring |

Key Observations :

- Position of Double Bond : The cyclohex-2-ene vs. cyclohex-1-ene configuration (e.g., in 14505-74-9) alters conjugation and stability. Cyclohex-2-ene derivatives exhibit greater resonance stabilization of the carboxylic acid group.

- Functional Group Variation: Chlorine (17081-70-8) or cyano groups (1856-67-3) introduce distinct electronic effects, influencing solubility and intermolecular interactions .

Physicochemical Properties

Limited direct data are available for this compound, but comparisons can be inferred from analogues:

| Property | This compound (Predicted) | 2,6,6-Trimethylcyclohex-1-ene-1-carboxylic acid | 1-Chloro-2,6-dimethylcyclohexane |

|---|---|---|---|

| Molecular Weight (g/mol) | ~168.19 | ~182.22 | ~162.66 |

| Melting Point (°C) | Not reported | Not available | -15 to -10 (estimated) |

| Solubility | Moderate in polar solvents | Low in water; high in DMSO | High in organic solvents |

| pKa (Carboxylic Acid) | ~4.5 (estimated) | ~4.8 (literature analogues) | N/A (no acid group) |

Notes:

- The presence of electron-withdrawing groups (e.g., cyano in 1856-67-3) lowers pKa values in carboxylic acid analogues, enhancing acidity .

- Steric hindrance from methyl groups reduces solubility in aqueous media but improves stability in non-polar environments.

Biological Activity

2,6-Dimethylcyclohex-2-ene-1-carboxylic acid (DMCA) is an organic compound with significant interest in various fields, including medicinal chemistry and biochemistry. This article reviews the biological activity of DMCA, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C9H14O2

- Molecular Weight : 158.21 g/mol

- CAS Number : 68084-52-6

Mechanisms of Biological Activity

DMCA exhibits biological activity primarily through its interaction with various biomolecules. Its carboxylic acid functional group allows it to participate in hydrogen bonding and ionic interactions, which can influence enzyme activity and receptor binding.

Key Mechanisms:

- Enzyme Inhibition : DMCA has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses.

- Antioxidant Activity : Preliminary studies indicate that DMCA may possess antioxidant properties, reducing oxidative stress in cellular models.

- Antimicrobial Properties : Research suggests that DMCA exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infection control.

Antioxidant Activity

A study evaluated the antioxidant capacity of DMCA using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that DMCA effectively reduced reactive oxygen species (ROS) levels in vitro, suggesting its potential role as a protective agent against oxidative damage.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25.4 |

| ABTS | 18.7 |

Antimicrobial Activity

In vitro assays were conducted to assess the antimicrobial efficacy of DMCA against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 30 |

These findings support the potential use of DMCA as a natural antimicrobial agent.

Case Study 1: Anti-inflammatory Effects

A recent study investigated the anti-inflammatory effects of DMCA in a murine model of acute inflammation. Mice treated with DMCA showed a significant reduction in inflammatory cytokines (IL-6 and TNF-alpha) compared to the control group. This suggests that DMCA may modulate inflammatory pathways effectively.

Case Study 2: Lipid Metabolism Regulation

Another study explored the impact of DMCA on lipid metabolism in human hepatocyte cell lines. Results indicated that DMCA treatment led to a decrease in triglyceride accumulation, potentially through the activation of AMPK signaling pathways, which are crucial for energy homeostasis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Dimethylcyclohex-2-ene-1-carboxylic acid, and what are their key methodological considerations?

- Answer : The compound is typically synthesized via cyclization of pre-functionalized cyclohexene precursors or ester hydrolysis. For example, enzymatic carboxylation using decarboxylases (e.g., in Bacillus subtilis) offers stereoselective advantages but requires optimization of pH (6.5–7.5) and co-factor supplementation (e.g., ATP/Mg²⁺) . Traditional methods involve Diels-Alder reactions with maleic anhydride derivatives, followed by regioselective methylation. Key challenges include controlling diastereomer ratios and minimizing byproducts like 2,6,6-trimethyl derivatives .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry, particularly the bicyclic framework and methyl group orientations . Complementary techniques include:

- ¹H/¹³C NMR : Distinct signals for vinylic protons (δ 5.2–5.8 ppm) and carboxylic acid (δ 12–13 ppm).

- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and conjugated C=O (~1680 cm⁻¹).

- HPLC-MS : Quantifies purity (>98%) and detects trace isomers .

Q. What are the stability profiles of this compound under varying storage conditions?

- Answer : The carboxylic acid group is prone to decarboxylation under prolonged heat (>40°C) or acidic conditions. Storage recommendations include:

- Temperature : –20°C in amber vials to prevent UV-induced dimerization.

- Solvent : Anhydrous DMSO or ethanol (neutral pH) to suppress hydrolysis .

Q. What are the primary research applications of this compound in organic chemistry?

- Answer : It serves as a chiral building block for:

- Terpene-derived natural product synthesis (e.g., β-cyclogeranic acid analogs).

- Metal-catalyzed asymmetric reactions (e.g., Pd-mediated cross-coupling) .

Advanced Research Questions

Q. How can contradictions in reported crystal structure data (e.g., bond lengths/angles) be resolved?

- Answer : Discrepancies often arise from temperature-dependent conformational flexibility. For example, SC-XRD at 100 K vs. 298 K shows variance in C3–C4 bond lengths (1.34 Å vs. 1.37 Å) due to torsional strain . Use SHELXL for refinement, applying TWIN/BASF commands to model disorder .

Q. What computational methods validate the compound’s reactivity in catalytic systems?

- Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts electrophilic regions (e.g., C1 carboxyl group) and steric hindrance from methyl groups. Compare HOMO-LUMO gaps (~5.2 eV) with experimental UV-Vis spectra (λmax ~210 nm) .

Q. What challenges arise in enantioselective synthesis, and how are they addressed?

- Answer : The compound’s planar cyclohexene ring complicates chiral resolution. Strategies include:

- Chiral Auxiliaries : (1R,2S)-2-Amino-cyclohexanecarboxylic acid derivatives for diastereomeric crystallization .

- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) achieve >90% ee by selectively hydrolyzing methyl esters .

Q. How do solvent polarity and temperature influence its reaction kinetics in cycloadditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.